molecular formula C₈H₁₀D₄O B1145210 Cyclooctanone-2,2,8,8-d4 CAS No. 32454-50-5

Cyclooctanone-2,2,8,8-d4

Cat. No. B1145210
CAS RN: 32454-50-5
M. Wt: 130.22
InChI Key:
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Description

Synthesis Analysis

Cyclooctatetraene (COT) and its derivatives, including potentially Cyclooctanone-2,2,8,8-d4, have been synthesized through various methods. Wender and Christy (2006) reported the [4+2+2] cycloadditions involving terminal alkynes and diene-enes, resulting in the formation of cyclooctadienes (Wender & Christy, 2006). This method could potentially be adapted for the synthesis of Cyclooctanone-2,2,8,8-d4.

Molecular Structure Analysis

The molecular structure of COT and its derivatives is characterized by varying symmetries and geometries. Andrés et al. (1998) described several COT structures with different symmetries, including D2d, Cs, C2h, and D4 (Andrés et al., 1998). These structural variations significantly impact the molecule's chemical properties and reactions.

Chemical Reactions and Properties

Cyclooctatetraene and related compounds undergo various chemical reactions. For example, Nishinaga, Ohmae, and Iyoda (2010) highlighted the antiaromaticity of hypothetical and actual planar COT in their review (Nishinaga et al., 2010). The reactions of these compounds are influenced by their structure, particularly the presence of aromatic and antiaromatic properties.

Physical Properties Analysis

Physical properties such as stability, reactivity, and vibrational frequencies are influenced by the molecular structure of cyclooctatetraene compounds. Andrés et al. (1998) provided details on the geometries, energies, and harmonic vibrational frequencies of various COT structures, offering insight into the physical characteristics of these molecules (Andrés et al., 1998).

Chemical Properties Analysis

The chemical properties of COT and its derivatives, including reactivity and stability, are significantly influenced by their molecular structures. Wu et al. (2012) discussed the "two-way" hyperconjugation in D2d COT, which contributes to its stabilization despite its nonplanar geometry (Wu et al., 2012). Such insights are valuable in understanding the chemical behavior of Cyclooctanone-2,2,8,8-d4.

Scientific Research Applications

1. Potential Energy and Molecular Structure Analysis

Cyclooctanone-2,2,8,8-d4 and related compounds, such as cyclooctatetraene (COT), have been extensively studied for their unique potential energy surfaces and molecular structures. These studies include theoretical examinations of COT structures, revealing different stable species and transition state structures with varying symmetries. This research provides insights into the wave functions, geometries, energies, and vibrational frequencies of these structures, aiding in the understanding of ring inversion and bond shifting processes (Andrés et al., 1998).

2. NMR Chemical Shifts and Isotope Effects

The intrinsic and equilibrium isotope effects on the 13C NMR chemical shifts of cyclooctanone-2-D, a related isotopomer, have been investigated, providing equilibrium constants and changes in free energies, enthalpy, and entropy. This research is significant for understanding the isotope shifts in cyclooctanone derivatives and their applications in NMR spectroscopy (Jung, 1998).

3. Aromaticity and Antiaromaticity in Cyclooctatetraene

Cyclooctatetraene, closely related to cyclooctanone-2,2,8,8-d4, has been studied for its aromaticity and antiaromaticity, especially in its planar forms. Research in this area has explored the generation of 8π-antiaromatic paratropicity in planar COT rings and discussed the aromaticity of triplet states and stacked aromaticity in these structures (Nishinaga et al., 2010).

4. Topological Analysis of Cyclooctane Derivatives

Topological indices and analysis of cyclooctane derivatives, which include cyclooctanone, have been conducted to understand their physical and chemical properties. This includes discussions on resistance distance, Kirchhoff index, and other valency-based topological indices, essential for a deeper understanding of the molecular behavior of these compounds (Liu & Zhang, 2021).

5. Polymorphism and Phase Transitions

Studies on the polymorphism of crystalline cyclooctanone have used techniques like X-ray diffraction and nuclear magnetic resonance spectroscopy. This research is crucial for understanding the phase transitions and structural disorder in cyclooctanone, which can be applicable to other cyclooctanone derivatives (Rudman & Post, 1968).

properties

CAS RN

32454-50-5

Product Name

Cyclooctanone-2,2,8,8-d4

Molecular Formula

C₈H₁₀D₄O

Molecular Weight

130.22

Origin of Product

United States

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